N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374150
InChI: InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)
SMILES:
Molecular Formula: C31H50N6O9S
Molecular Weight: 682.8 g/mol

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

CAS No.:

Cat. No.: VC18374150

Molecular Formula: C31H50N6O9S

Molecular Weight: 682.8 g/mol

* For research use only. Not for human or veterinary use.

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester -

Specification

Molecular Formula C31H50N6O9S
Molecular Weight 682.8 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate
Standard InChI InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)
Standard InChI Key FIYZGAUPFFOJCA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a lysine residue modified at two amino groups:

  • N2 position: Protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during synthesis .

  • N6 position: Conjugated to biotin via a 6-N-caproylamido linker, introducing a spacer that enhances steric flexibility .

  • N-Hydroxysuccinimide (NHS) ester: A reactive group facilitating covalent bonding with primary amines (e.g., lysine ε-amino groups in proteins) .

The molecular formula is C31H50N6O9S, with a molecular weight of 682.8 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number102910-27-0
Molecular Weight682.8 g/mol
Melting Point95–98°C (precursor compound)
SolubilityDMF, methanol, aqueous buffers
Storage Conditions-20°C, desiccated

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves three critical steps:

  • Boc Protection: The α-amino group of lysine is blocked using di-tert-butyl dicarbonate under basic conditions .

  • Biotin-Caproylamido Conjugation: Biotin is attached to the ε-amino group via a caproic acid linker using carbodiimide coupling .

  • NHS Ester Activation: The carboxyl group is activated with N-hydroxysuccinimide, forming the final reactive ester .

Quality Control

  • Purity: ≥97% (HPLC) .

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and final purity.

    • Mass Spectrometry (MS): Confirms molecular weight (observed m/z: 683.3 [M+H]+) .

Mechanism of Bioconjugation

The NHS ester reacts selectively with primary amines (e.g., lysine side chains) under mild alkaline conditions (pH 7.5–9.0), forming stable amide bonds. The reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a byproduct . Post-conjugation, the Boc group is removed using trifluoroacetic acid, exposing the α-amino group for further modifications .

Key Reaction:

Protein-NH2+NHS-EsterProtein-NH-CO-Biotin+NHS\text{Protein-NH}_2 + \text{NHS-Ester} \rightarrow \text{Protein-NH-CO-Biotin} + \text{NHS}

Applications in Biochemical Research

Protein Labeling and Detection

  • Affinity Purification: Biotinylated proteins bind to streptavidin-coated resins, enabling single-step purification .

  • Immunoassays: Biotin-streptavidin interactions amplify signals in ELISA and Western blotting .

Crosslinking Studies

The caproylamido spacer minimizes steric hindrance, making the compound ideal for studying protein-protein interactions .

Table 2: Biotinylation Reagents Comparison

ReagentSpacer LengthReactive GroupApplications
Sulfo-NHS-LC-Biotin22.4 ÅNHS esterCell surface labeling
Biotin-amidohexanoic acid NHS ester16.1 ÅNHS esterGeneral protein biotinylation
This compound14.3 ÅNHS esterHigh-specificity assays

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